molecular formula C13H10ClN3O3S B2697009 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-48-0

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2697009
CAS RN: 392324-48-0
M. Wt: 323.75
InChI Key: UEMVNAPWVDBLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as CBT-1, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. CBT-1 is a small molecule that has been shown to have anxiolytic and antidepressant effects in preclinical studies.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability Improvements

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been investigated for its potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. To enhance metabolic stability, various 6,5-heterocyclic analogues were explored as alternatives to the benzothiazole ring, aiming to reduce or eliminate metabolic deacetylation on the 2-amino substituent of the benzothiazole, leading to improved drug candidates with similar efficacy but better metabolic profiles (Stec et al., 2011).

Anticonvulsant Evaluation and In Silico Studies

Research has also delved into the anticonvulsant activities of derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. The compound demonstrated significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, emerging as a potent anticonvulsant compound. Molecular docking studies further established the molecular interactions of these compounds with Na+ channels and GABAA receptors, enhancing our understanding of their mechanisms of action (Nath et al., 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

The photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored through spectroscopic and quantum mechanical studies. These compounds show promising light harvesting efficiency (LHE) and free energy of electron injection, suggesting their potential use in dye-sensitized solar cells (DSSCs). Molecular docking studies with Cyclooxygenase 1 (COX1) revealed that compound MFBA had the best binding affinity, indicating potential for further development in therapeutic and energy applications (Mary et al., 2020).

Synthesis and Biological Activities of N-Substituted Derivatives

The synthesis and biological activities of N-substituted derivatives of benzothiazole acetamides have been extensively researched. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Some derivatives have shown promising results in antimicrobial resistance, highlighting their potential as novel therapeutic agents (Gull et al., 2016).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVNAPWVDBLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.